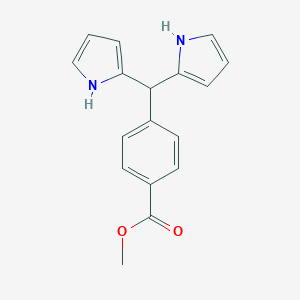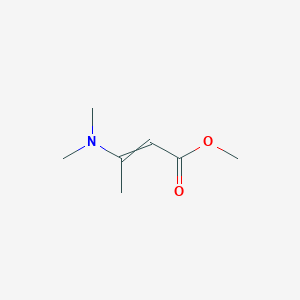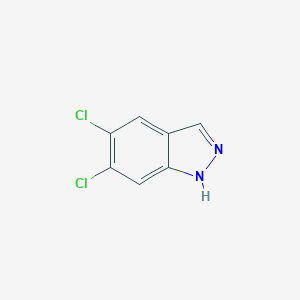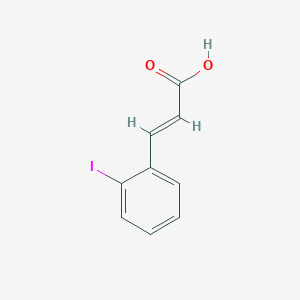
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-, also known as 2-Methyl-3-pyridinamine or 2-methyl-3-methoxy-pyridine, is an organic compound that is composed of a pyridine ring with a methoxy group and a methyl group attached to the nitrogen atom. It is a colorless solid that is slightly soluble in water and is used in various applications such as pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-yridinamine has been widely used in scientific research as a biochemical reagent, as a catalyst for organic reactions, and as a ligand for metal ions. It has been used in the synthesis of various heterocyclic compounds, such as pyrrolidines and pyrroles, and in the synthesis of peptides and other peptidomimetics. In addition, it has been used to study the reactivity of various metal ions and as a ligand for the immobilization of enzymes.
Mechanism of Action
The mechanism of action of 2-methyl-3-pyridinamine is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate and thus facilitating the reaction. The compound is also thought to act as a proton donor, donating protons to the substrate and thus increasing the acidity of the reaction medium.
Biochemical and Physiological Effects
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-yridinamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties, and to have an inhibitory effect on the enzyme acetylcholinesterase. In addition, it has been shown to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are compounds that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-yridinamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. In addition, it is relatively stable and has a low toxicity. However, it is important to note that the compound is volatile and can be easily degraded by light and air.
Future Directions
The potential applications of 2-methyl-3-pyridinamine are vast, and there are many possible future directions for research. These include further investigation into its anti-inflammatory and antioxidant properties, as well as its potential to act as a ligand for metal ions and its potential to be used in the synthesis of peptides and other peptidomimetics. In addition, further research is needed to explore its potential applications in the pharmaceutical and agrochemical industries. Finally, further research is needed to better understand the mechanism of action of the compound, as well as its potential toxicity.
Synthesis Methods
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-yridinamine can be synthesized by the reaction of 2-methyl-3-methoxy-pyridine with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds in two steps: first, the formation of the hydrazone intermediate, and then the cyclization of the hydrazone to the desired product. The reaction is usually carried out in an inert atmosphere such as nitrogen or argon.
properties
IUPAC Name |
2-methoxy-N-propan-2-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)11-8-5-4-6-10-9(8)12-3/h4-7,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVWLXWENMMDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552137 |
Source


|
| Record name | 2-Methoxy-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112777-37-4 |
Source


|
| Record name | 2-Methoxy-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

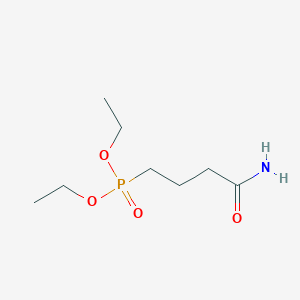
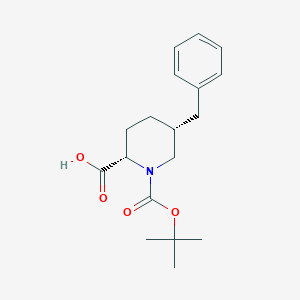




![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)


